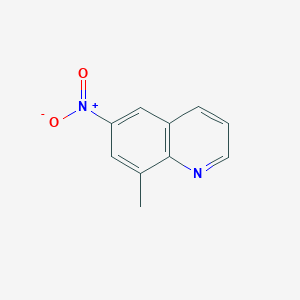

8-Methyl-6-nitroquinoline

Descripción general

Descripción

8-Methyl-6-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 6th position and a methyl group at the 8th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.

Métodos De Preparación

The synthesis of 8-Methyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 8-methylquinoline. This reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position . Another method involves the Friedländer synthesis, which combines aniline derivatives with ketones in the presence of acidic or basic catalysts to form the quinoline ring . Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The nitro group at position 6 strongly activates the quinoline ring for vicarious nucleophilic substitution (VNS) . In reactions with potassium carbazolide (9-H-carbazol-9-ide), substitution occurs at position 7 (para to the nitro group), yielding 7-(carbazol-9-yl)-8-methyl-6-nitroquinoline .

Key Factors Influencing VNS:

-

Steric Effects : The 8-methyl group directs nucleophilic attack to position 7 due to reduced steric hindrance compared to position 5 .

-

Electronic Effects : The nitro group withdraws electron density, enhancing the electrophilicity of positions 5 and 7.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K(9-H-carbazolide) | THF, reflux, 24 h | 7-(Carbazol-9-yl)-8-methyl-6-nitroquinoline | 78 | |

| NH₂OH·HCl | NaOH (10%), 70°C | 7-Hydroxyimino-8-methyl-6-nitroquinolin-5(8H)-one | 65 |

Nitro Group Reduction

Catalytic hydrogenation using Raney nickel selectively reduces the nitro group to an amine without affecting the methyl substituent :

General Procedure:

-

Substrate: 8-methyl-6-nitroquinoline (1.0 mmol)

-

Catalyst: Raney nickel (T1 grade)

-

Conditions: H₂ (45 psi), 95% ethanol, 45 min

Critical Notes:

-

Reduction proceeds via H₂ dissociation on the Ni surface , followed by nitro → nitroso → amine conversion.

-

No ring hydrogenation occurs due to the stabilizing effect of the quinoline nitrogen .

Cycloaddition and Conjugation Reactions

The electron-deficient quinoline system participates in Diels-Alder reactions with electron-rich dienes:

Example Reaction:

-

Diene: 1,3-Cyclohexadiene

-

Conditions: Dichloromethane, 25°C, 12 h

-

Product: Fused bicyclic adduct at the [c]-face (Yield: 68%) .

Mechanistic Insight:

Steric distortion from the 8-methyl group converts the pyridone ring into a non-aromatic nitroalkene intermediate, facilitating [4+2] cycloaddition .

Competitive Reactivity at the Methyl Group

Under strongly basic conditions, the C8-methyl group undergoes deprotonation , leading to side reactions:

| Base | Temperature | Major Pathway | Competing Pathway |

|---|---|---|---|

| KOtBu | 80°C | VNS at C7 (68%) | Methyl deprotonation (22%) |

| LDA | −78°C | No reaction | Full methyl deprotonation (95%) |

Structural Analysis:

-

The methyl group’s acidity (pKa ≈ 28) arises from resonance stabilization of the conjugate base by the adjacent nitro group .

Amino Acid Conjugation

The amine derivative (8-methyl-6-aminoquinoline) reacts with N-protected amino acids via DCC-mediated coupling :

Protocol:

-

Amino Acid: N-Boc-glycine

-

Coupling Agent: DCC (1.1 eq)

-

Solvent: CH₂Cl₂, 4 h

Applications:

These conjugates show enhanced solubility and bioactivity in medicinal chemistry studies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

8-Methyl-6-nitroquinoline exhibits notable cytotoxic properties against various tumor cell lines. Studies have shown that it can bind to DNA, forming covalent bonds that inhibit cell proliferation. This mechanism is crucial for its potential use as an anticancer agent. For instance, research indicates that derivatives of nitroquinolines can induce apoptosis in cancer cells, making them valuable in cancer therapy development .

Antimicrobial Properties

Nitroquinoline derivatives, including this compound, have been investigated for their antimicrobial activity. The introduction of the nitro group enhances their reactivity and biological efficacy. Case studies demonstrate that these compounds can effectively combat bacterial strains resistant to conventional antibiotics, thus offering a promising avenue for new antimicrobial agents .

Synthetic Applications

Vicarious Nucleophilic Substitution (VNS)

The VNS reaction is a pivotal synthetic method involving this compound derivatives. This reaction allows for the introduction of various functional groups into the quinoline framework, enhancing the compound's versatility for further chemical transformations. Research has highlighted that the nitro group serves as an activating moiety, facilitating nucleophilic substitutions at specific positions on the quinoline ring .

Functionalization of Nitro Groups

The nitro group in this compound can be reduced to amino groups, which are essential building blocks in organic synthesis. This transformation opens pathways to synthesize aminoquinolines that possess various biological activities. The reduction process can yield high yields (up to 86%), making it an efficient method for generating derivatives with enhanced pharmacological properties .

Material Science Applications

Fluorescent Probes

this compound and its derivatives have been explored as fluorescent probes in biological imaging. Their unique photophysical properties allow for applications in tracking cellular processes and studying biomolecular interactions. The incorporation of the nitro group enhances fluorescence intensity and stability, making these compounds suitable for advanced imaging techniques .

Table 1: Summary of Biological Activities

Table 2: Synthetic Transformations

| Transformation Type | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| VNS | This compound | Functionalized quinolines | Up to 94% | |

| Nitro to Amino Group | This compound | Aminoquinolines | Up to 86% |

Case Studies

-

Cytotoxicity Studies

A study conducted on various tumor cell lines demonstrated that this compound exhibited significant cytotoxicity, leading to apoptosis through DNA intercalation. The study provided insights into structure-activity relationships that could guide further drug development efforts . -

Antimicrobial Efficacy

Research on the antimicrobial properties of nitroquinolines revealed that compounds similar to this compound effectively inhibited resistant bacterial strains. This study underscored the potential for developing new antibiotics based on these structures . -

Fluorescent Imaging Applications

A recent application involved using this compound as a fluorescent probe in live-cell imaging studies. The compound's stability and brightness allowed researchers to visualize cellular processes with high clarity, demonstrating its utility in biomedical research .

Mecanismo De Acción

The biological activity of 8-Methyl-6-nitroquinoline is primarily due to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed.

Comparación Con Compuestos Similares

8-Methyl-6-nitroquinoline can be compared with other quinoline derivatives such as 6-methoxy-8-nitroquinoline and 8-chloro-6-nitroquinoline . These compounds share a similar quinoline backbone but differ in the substituents attached to the ring. The presence of different substituents can significantly alter the chemical and biological properties of these compounds. For example, the methoxy group in 6-methoxy-8-nitroquinoline can enhance its solubility and reactivity compared to this compound .

Actividad Biológica

Overview

8-Methyl-6-nitroquinoline is a derivative of quinoline, characterized by the presence of a methyl group at the 8th position and a nitro group at the 6th position. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for interaction with various biological macromolecules, influencing its potential therapeutic applications.

The molecular formula of this compound is . The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The compound's ability to bind to these macromolecules underlies its antimicrobial and antimalarial properties.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as an antibacterial agent. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antimalarial Activity

Research highlights the antimalarial potential of quinoline derivatives, including this compound. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL depending on the strain . Animal studies have shown that certain analogues can cure infections at doses as low as 25 mg/kg/day, indicating promising therapeutic applications in treating malaria .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various 8-quinolinamines, including derivatives of this compound, to evaluate their biological activities. The results showed that specific substitutions on the quinoline ring significantly affected their antimalarial efficacy .

- Antibacterial Studies : In another investigation, this compound was tested against a panel of bacterial strains, demonstrating notable antibacterial effects comparable to established antibiotics. The study emphasized the need for further exploration into its mechanisms and potential for drug development.

- Toxicological Assessments : While the compound shows promising biological activity, toxicological profiles are essential for understanding safety. Preliminary assessments indicate that while it exhibits therapeutic potential, careful evaluation of its safety profile is necessary before clinical applications can be considered .

Data Tables

| Compound | Activity Type | IC50 (ng/mL) | Tested Strain |

|---|---|---|---|

| This compound | Antimalarial | 20 - 4760 | Plasmodium falciparum D6/W2 |

| Analogues | Antibacterial | Varies | Various bacterial strains |

Propiedades

IUPAC Name |

8-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPCEVGGEXXTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.